molecular formula C10H16BrD5 B1142645 1-Bromo-1,1,2,2,3-pentadeuteriodecane CAS No. 1219802-02-4

1-Bromo-1,1,2,2,3-pentadeuteriodecane

Cat. No. B1142645
CAS RN: 1219802-02-4
M. Wt: 226.2085489
InChI Key:
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Description

1-Bromo-1,1,2,2,3-pentadeuteriodecane (1-Br-PPD) is a brominated organic compound that has been widely used in scientific research due to its ability to act as a source of bromine in organic synthesis. 1-Br-PPD is a versatile compound that can be used in a variety of applications, including in the synthesis of polymers and other materials, as a reagent for the preparation of organobromine compounds, and as a catalyst in the synthesis of polymers. It is also used in the production of polymers and other materials, and in the production of pharmaceuticals.

Scientific Research Applications

Synthesis and Reagent Applications

  • 1-Bromo-1,1,2,2,3-pentadeuteriodecane can be used in the synthesis of various compounds. For instance, 1-bromo-1-lithioethene is reported as a practical reagent for the efficient preparation of 2-bromo-1-alken-3-ols, offering moderate to excellent yields. This reagent undergoes clean 1,2-addition with a range of aldehydes and ketones at low temperatures, yielding bromoallylic alcohol adducts with significant potential as synthetic building blocks (Novikov & Sampson, 2003).

Molecular Structure Analysis

  • The molecular structures of compounds like 1-bromo-pentaborane(9) have been studied using electron diffraction and computational methods. Such studies highlight the minimal electronic and steric effects of halogen substitution on the borane cage, even when the compound has multiple bromine atoms (Greatrex et al., 2004).

Host-Guest Self-Assembly Studies

  • Host-guest self-assemblies involving molecules like 1-bromohexadecane have been explored to understand solvent effects on self-assembly. Such studies utilize scanning tunneling microscopy to observe different morphologies of host-guest systems and the formation of strong halogen bonds between host and guest molecules, indicating the influence of solvent adsorption and guest molecule participation in the self-assembly process (Wu et al., 2018).

Ring Expansion and Chemical Transformations

  • Ring expansion processes, like the transformation of 1-bromo-2,3,4,5-tetraethylalumole to 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, showcase the insertion of alkyne molecules into Al-C bonds, forming compounds with Br-bridged dimers and nine-membered rings. Such studies also provide insights into the reaction mechanisms and key intermediates, further elucidated by deuterium-labeling experiments and DFT calculations (Agou et al., 2015).

Mechanism of Action

Target of Action

Brominated compounds often act on a variety of biological targets, depending on their specific structure and properties. They can interact with proteins, nucleic acids, and other cellular components. The specific target of 1-Bromo-1,1,2,2,3-pentadeuteriodecane would depend on its precise molecular structure and the biological system in which it is present .

Mode of Action

Brominated compounds can participate in various types of chemical reactions. For instance, they can undergo nucleophilic substitution reactions, where a nucleophile (a molecule or ion that donates an electron pair) replaces the bromine atom in the compound . This can result in the formation of a new compound with potentially different properties .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on its specific targets and mode of action. Brominated compounds can potentially interfere with a variety of biochemical processes, including signal transduction, enzyme activity, and gene expression .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (often abbreviated as ADME). The pharmacokinetics of this compound would depend on factors such as its chemical properties, the route of administration, and the characteristics of the individual taking the compound .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Potential effects could include changes in cellular function, alterations in gene expression, or even cell death .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other compounds, and specific characteristics of the biological system in which the compound is present .

properties

IUPAC Name

1-bromo-1,1,2,2,3-pentadeuteriodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i8D,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMSJFSOOQERIO-UQJCUSATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CCCCCCC)C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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